3-(4-nitro-1H-pyrazol-1-yl)propanal
Description
3-(4-Nitro-1H-pyrazol-1-yl)propanal is a nitro-substituted pyrazole derivative featuring a propanal (aldehyde) functional group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse chemical reactivity and applications in pharmaceuticals, agrochemicals, and materials science . The nitro group at the 4-position of the pyrazole ring introduces strong electron-withdrawing effects, which can influence the compound’s stability, solubility, and reactivity.
Properties
Molecular Formula |
C6H7N3O3 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanal |
InChI |
InChI=1S/C6H7N3O3/c10-3-1-2-8-5-6(4-7-8)9(11)12/h3-5H,1-2H2 |
InChI Key |
WCZFLXCXICISRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(4-nitro-1H-pyrazol-1-yl)propanal and related compounds:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilicity compared to amino- or hydroxy-substituted pyrazoles (e.g., compound in ), which are more nucleophilic. This difference impacts reactivity in cross-coupling or cycloaddition reactions.
Aldehyde Functionality :
- Unlike propanal alone, which undergoes rapid atmospheric oxidation , the aldehyde in this compound is sterically hindered by the pyrazole ring, likely reducing its volatility and enhancing stability.
- In contrast, ketone-containing pyrazolines (e.g., ) exhibit lower reactivity toward nucleophiles compared to aldehydes, making them more stable in biological systems.
Synthetic Pathways :
- The synthesis of this compound may involve nitro-substituted pyrazole precursors and aldehyde introduction via oxidation or formylation. Analogous methods include:
- Diazomethane-mediated alkylation (as in ) for introducing sulfonyl groups.
- Cyanoacetate/malononitrile condensations (as in ) for constructing fused pyran-pyrazole systems.
Adsorption and Catalytic Behavior: Propanal derivatives interact with transition metals (e.g., NiMoS catalysts) via di-sigma bonding (C–Ni and O–Mo), as seen in .
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